

An In-depth Technical Guide to the Physical Properties of Diallyl Methyl Carbinol

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Compound of Interest

Compound Name: 4-Methylhepta-1,6-dien-4-ol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl methyl carbinol, systematically known as 4-methyl-1,6-heptadien-4-ol, is a tertiary alcohol with the chemical formula C₈H₁₄O. This guide provides a comprehensive overview of its core physical properties, offering a critical resource for its application in research and development. The document delves into its fundamental physicochemical characteristics, spectral data, and established methodologies for their determination, ensuring a thorough understanding for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Structure

The nomenclature "diallyl methyl carbinol" refers to a tertiary alcohol where a central carbon atom is bonded to two allyl groups, a methyl group, and a hydroxyl group. This structure gives rise to its systematic IUPAC name, 4-methyl-1,6-heptadien-4-ol.

- IUPAC Name: 4-methyl-1,6-heptadien-4-ol
- Common Name: Diallyl methyl carbinol
- CAS Number: 25201-40-5[1]
- Chemical Formula: C₈H₁₄O[1]

- Molecular Weight: 126.20 g/mol [\[1\]](#)

The structural arrangement of diallyl methyl carbinol is pivotal to its physical and chemical behavior. The presence of two terminal double bonds and a hydroxyl group makes it a versatile molecule for various chemical transformations.

Figure 1: 2D Chemical Structure of Diallyl Methyl Carbinol.

Core Physical Properties

The physical state and thermodynamic properties of diallyl methyl carbinol are essential for its handling, storage, and application in various experimental setups.

Property	Value	Source
Appearance	Clear, colorless liquid	[2]
Odor	Sharp, pungent	-
Boiling Point	158 °C	[1]
Melting Point	-60 °C (estimated)	-
Density	0.844 g/mL	[1]
Refractive Index (n _{20/D})	1.442	[1]
Vapor Pressure	Data not available	-
Viscosity	Data not available	-

Note: The melting point is an estimated value and should be used with caution. Experimental determination is recommended for precise applications. Data for vapor pressure and viscosity are not readily available in the searched literature and would require experimental determination.

Solubility Profile

The solubility of diallyl methyl carbinol is dictated by the interplay between its polar hydroxyl group and its nonpolar hydrocarbon structure.

- Water: Slightly soluble. The presence of the hydroxyl group allows for some degree of hydrogen bonding with water molecules.
- Organic Solvents: Soluble in many common organic solvents, such as alcohols, ethers, and chlorinated hydrocarbons. This is due to the significant nonpolar character of the diallyl and methyl groups.

Spectral Analysis

The spectral properties of diallyl methyl carbinol provide a definitive fingerprint for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the allyl groups (typically in the range of 5-6 ppm), the methylene protons adjacent to the double bonds, the methyl protons (a singlet), and the hydroxyl proton (a broad singlet, the chemical shift of which is concentration and solvent dependent).
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon bonded to the hydroxyl group, the methyl carbon, the methylene carbons, and the sp^2 hybridized carbons of the allyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of diallyl methyl carbinol is characterized by the following key absorption bands:

- O-H Stretch: A strong, broad band in the region of $3200\text{-}3600\text{ cm}^{-1}$, characteristic of the hydroxyl group involved in hydrogen bonding.
- C-H Stretch (sp^2): Absorption bands above 3000 cm^{-1} corresponding to the C-H bonds of the alkene groups.
- C-H Stretch (sp^3): Absorption bands below 3000 cm^{-1} corresponding to the C-H bonds of the methyl and methylene groups.

- C=C Stretch: A peak in the region of $1640\text{-}1680\text{ cm}^{-1}$ due to the carbon-carbon double bonds of the allyl groups.
- C-O Stretch: A strong band in the $1150\text{-}1250\text{ cm}^{-1}$ region, indicative of a tertiary alcohol.

An IR spectrum is available in the NIST Chemistry WebBook[1].

Mass Spectrometry (MS)

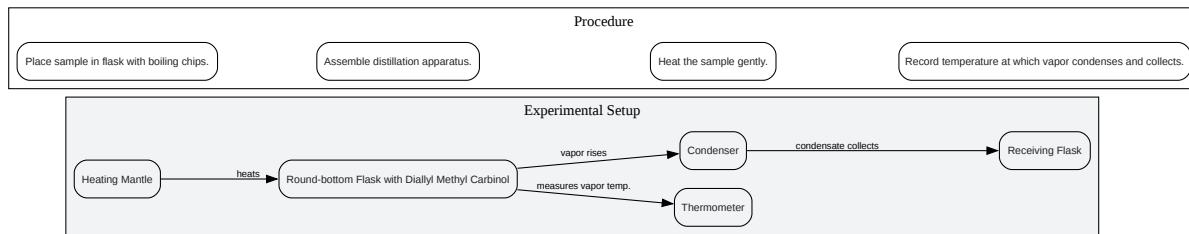
The mass spectrum of diallyl methyl carbinol will exhibit a molecular ion peak (M^+) at m/z 126. The fragmentation pattern is expected to be complex due to the presence of the double bonds and the hydroxyl group. Common fragmentation pathways for unsaturated alcohols include cleavage alpha to the hydroxyl group and loss of water. The mass spectrum can be viewed in the NIST Chemistry WebBook[1].

Experimental Protocols for Property Determination

The following section outlines standardized methodologies for the experimental determination of the key physical properties of diallyl methyl carbinol.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.



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Figure 2: Workflow for Boiling Point Determination.

Causality: Boiling chips are added to ensure smooth boiling and prevent bumping. The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

Determination of Density

Density is the mass per unit volume of a substance.

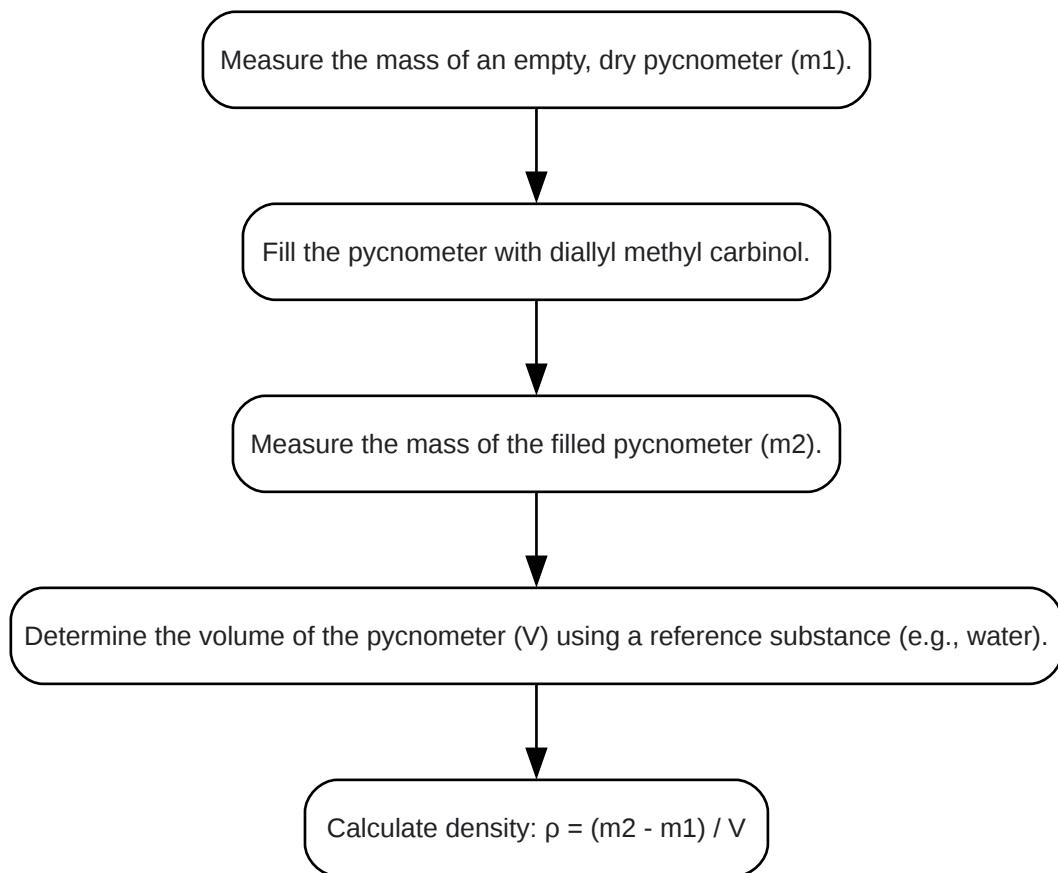
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Figure 3: Logic for Density Determination.

Trustworthiness: The use of a pycnometer provides a highly accurate and reproducible measurement of volume, which is critical for an accurate density determination. The

temperature must be controlled and recorded as density is temperature-dependent.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.

Methodology:

- Calibrate an Abbe refractometer using a standard of known refractive index (e.g., distilled water).
- Place a few drops of diallyl methyl carbinol onto the prism of the refractometer.
- Close the prisms and allow the temperature to equilibrate to 20°C.
- Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
- Read the refractive index from the instrument's scale.

Causality: The refractive index is a fundamental physical constant for a pure substance at a given temperature and wavelength of light (typically the sodium D-line, 589 nm). It is a rapid and non-destructive method for purity assessment.

Safety, Handling, and Storage

As a chemical intermediate, proper handling and storage of diallyl methyl carbinol are paramount to ensure laboratory safety.

- Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.[\[2\]](#)
- Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[\[2\]](#)

- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.[2]

Conclusion

This technical guide has provided a detailed examination of the physical properties of diallyl methyl carbinol (4-methyl-1,6-heptadien-4-ol). The data and methodologies presented herein are intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound. Further experimental investigation is warranted to determine its vapor pressure and viscosity with high accuracy.

References

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